molecular formula C13H20N2O3S B4847315 N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide

N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No. B4847315
M. Wt: 284.38 g/mol
InChI Key: RYZMUCHWHZNJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide, also known as NS-398, is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in 1994 by scientists at Sankyo Company Limited in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide inhibits COX-2 activity by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of disease. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide is a highly selective inhibitor of COX-2 enzyme activity, which makes it a valuable tool for studying the role of COX-2 in various diseases. However, its use is limited by its low solubility in water and its potential to interact with other enzymes and proteins in the body.

Future Directions

There are several future directions for the use of N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide in scientific research. One potential application is in the development of new therapies for cancer and inflammation. Another potential application is in the study of the role of COX-2 in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects.

Scientific Research Applications

N-ethyl-2-[(methylsulfonyl)(phenyl)amino]butanamide has been widely used in scientific research for its ability to selectively inhibit COX-2 enzyme activity. COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response. Its overexpression has been linked to the development of various diseases, including cancer, arthritis, and cardiovascular disease. This compound has been shown to inhibit COX-2 activity without affecting the activity of COX-1, which is responsible for the production of prostaglandins that protect the stomach lining.

properties

IUPAC Name

N-ethyl-2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-12(13(16)14-5-2)15(19(3,17)18)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZMUCHWHZNJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N(C1=CC=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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